molecular formula C23H14Cl2N2O3S B3859371 [3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B3859371
M. Wt: 469.3 g/mol
InChI Key: LGHLRXXDQKHKTC-LGJNPRDNSA-N
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Description

[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound that features a benzothiophene core, a chlorobenzoyl hydrazone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chlorobenzoyl Hydrazone Moiety: This step involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the hydrazone intermediate.

    Coupling with the Chlorophenyl Group: The final step involves coupling the hydrazone intermediate with a chlorophenyl derivative under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific color properties.

    Agricultural Chemicals: It can be modified to produce herbicides or pesticides with enhanced efficacy.

Mechanism of Action

The mechanism of action of [3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydrazone moiety can form reversible covalent bonds with biological targets, while the benzothiophene core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate lies in its combination of a benzothiophene core with a chlorobenzoyl hydrazone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O3S/c24-16-7-4-6-15(12-16)22(28)27-26-13-14-5-3-8-17(11-14)30-23(29)21-20(25)18-9-1-2-10-19(18)31-21/h1-13H,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLRXXDQKHKTC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

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